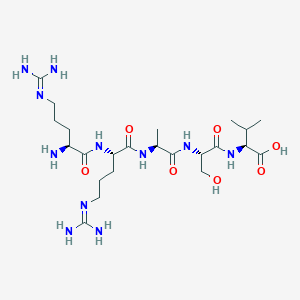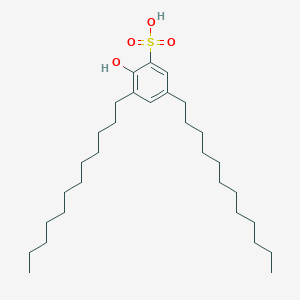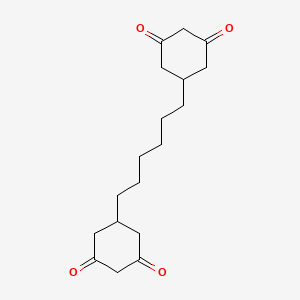![molecular formula C7H12N2O3 B14596120 5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate CAS No. 61626-04-8](/img/structure/B14596120.png)
5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate is a heterocyclic compound that features an oxazolo ring fused with an azepin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyloxadiazole with ethylenediamine . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or chloroform (CHCl3) and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMSO or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound .
科学的研究の応用
5,6,7,8-Tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in molecular biology studies, particularly in the study of protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. For instance, it may bind to active sites of enzymes, altering their activity and affecting metabolic processes .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol: Similar structure but with a hydroxyl group.
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride: A hydrochloride salt form with different solubility and stability properties.
Uniqueness
5,6,7,8-Tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties.
特性
CAS番号 |
61626-04-8 |
|---|---|
分子式 |
C7H12N2O3 |
分子量 |
172.18 g/mol |
IUPAC名 |
5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate |
InChI |
InChI=1S/C7H10N2O2.H2O/c10-7-5-1-3-8-4-2-6(5)11-9-7;/h8H,1-4H2,(H,9,10);1H2 |
InChIキー |
OEMIWJXAJHDESF-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC2=C1C(=O)NO2.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)
![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)



![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)



